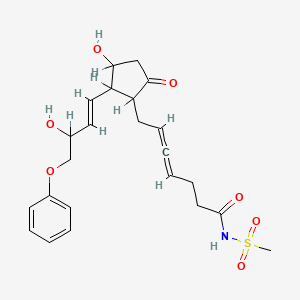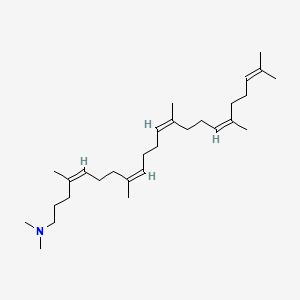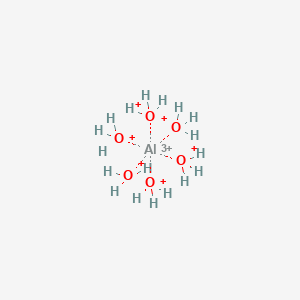
Aluminum;hexaoxidanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexaaquaaluminium(3+) is an aluminium coordination entity.
Aplicaciones Científicas De Investigación
Neurotoxicity and Cognitive Effects
Research on aluminum (Al) has significantly focused on its neurotoxic effects. Studies have shown that acute administration of aluminum compounds like aluminum chloride (AlCl3) can result in behavioral deficits, cognitive disturbances, and neurochemical dysfunctions in rats. This is attributed to aluminum's ability to promote oxidative stress, impair antioxidant defense systems, and alter brain neurochemistry, leading to histopathological alterations in brain regions such as the hippocampus and cortex (Liaquat et al., 2019).
Energy Storage and Industrial Applications
Aluminum hydride (AlH3) and related compounds are emerging as promising materials in energy storage. Due to their high energy density, they have been used or proposed for use in rocket fuels, explosives, reducing agents, and as a hydrogen source for portable fuel cells. This reflects the ongoing research and development in the synthesis and application of aluminum-based materials in energy storage technologies (Graetz et al., 2011).
Neurodegenerative Diseases
Aluminum exposure has been linked to several neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS), Alzheimer's Disease (AD), dementia, and Parkinsonism. The exact mechanism of aluminum toxicity is not fully understood, but evidence suggests it can potentiate oxidative stress and inflammatory events, leading to cell death. Aluminum is considered a well-established neurotoxin with effects such as oxidative stress, apoptosis, and Neurofibrillary tangle (NFT) formation (Maya et al., 2016).
NMR Spectroscopy in Material Science
(27)Al Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool in material science for studying the local environment of aluminum. Recent advancements in (27)Al NMR techniques have significantly improved the characterization of aluminum-based materials like zeolites, aluminophosphates, and metal-organic-frameworks, providing insight into their structure and chemistry (Haouas et al., 2016).
Interaction with Biological Systems
Studies have shown that aluminum can interact with biological systems in various ways. For instance, research on rat brain regions revealed that silicon (SiO2) reacts with Al3+ to form hydroxyaluminosilicates, which can reduce aluminum's bioavailability and toxicity. This has implications for understanding aluminum's effects on the human body and finding potential protective measures (Noremberg et al., 2015).
Propiedades
Fórmula molecular |
AlH18O6+9 |
|---|---|
Peso molecular |
141.12 g/mol |
Nombre IUPAC |
aluminum;hexaoxidanium |
InChI |
InChI=1S/Al.6H2O/h;6*1H2/q+3;;;;;;/p+6 |
Clave InChI |
YPUVTLQZHBUGSK-UHFFFAOYSA-T |
SMILES canónico |
[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[Al+3] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



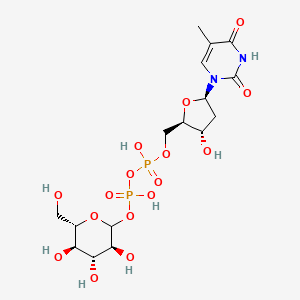
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-ethoxyphenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1239803.png)
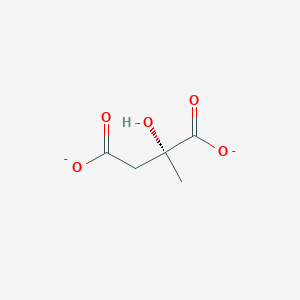


![(E)-N-ethyl-3-(furan-2-yl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide](/img/structure/B1239811.png)
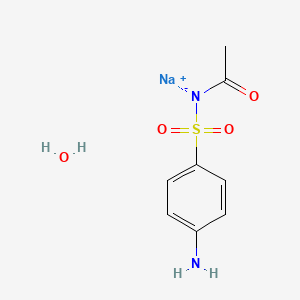
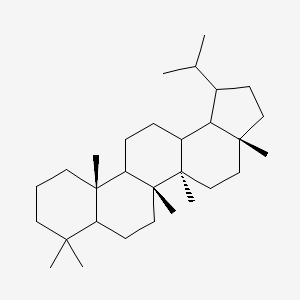
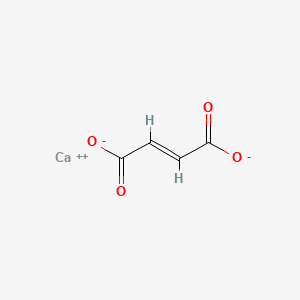
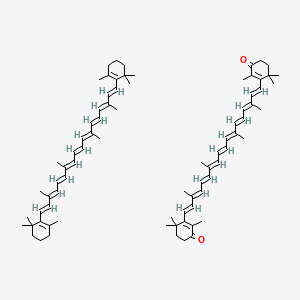
![(2S,3E,6E,8S)-8-[(2S,7S,8R,9R)-7-hydroxy-2-[(2R,6S,9R)-2-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-6-[[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxymethyl]-4-methyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonona-3,6-dienoic acid](/img/structure/B1239818.png)
